An In-Depth Technical Guide to the Molecular Weight and Characterization of N'-Cyanobenzenecarboximidamide
An In-Depth Technical Guide to the Molecular Weight and Characterization of N'-Cyanobenzenecarboximidamide
Abstract: This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of N'-Cyanobenzenecarboximidamide. It is designed for researchers, medicinal chemists, and analytical scientists engaged in drug discovery and development. This document covers the theoretical calculation of molecular weight, the distinction between average molecular weight and monoisotopic mass, and presents a gold-standard experimental protocol for its verification using Electrospray Ionization Mass Spectrometry (ESI-MS). The aim is to furnish scientific professionals with the foundational data and practical methodologies required for the accurate characterization of this and similar small molecules.
Introduction to N'-Cyanobenzenecarboximidamide
N'-Cyanobenzenecarboximidamide is a small organic molecule belonging to the cyanamide and benzamidine classes of compounds. The accurate determination of the molecular weight of any active pharmaceutical ingredient (API) or research compound is a cornerstone of chemical and pharmaceutical science.[1] It is the most fundamental property used to confirm chemical identity, assess purity, and ensure correct stoichiometry in experimental and manufacturing processes. For drug development professionals, an unambiguous molecular weight confirmation is a critical first step in lead characterization, metabolic studies, and quality control, underpinning all subsequent biological and toxicological evaluations.
Core Molecular Attributes
The foundational step in characterizing N'-Cyanobenzenecarboximidamide is to define its chemical identity and associated physicochemical properties. These computed values serve as the theoretical baseline for all experimental verification.
Chemical Identity and Structure
The structure features a benzene ring attached to a carboximidamide group, which is further substituted on the nitrogen with a cyano (-C≡N) group.
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Synonym: N-Cyanobenzimidamide[2]
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Canonical SMILES: C1=CC=C(C=C1)C(=N)NC#N[2]
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InChI Key: JEWFJQWVHWGHOQ-UHFFFAOYSA-N[3]
Physicochemical Data Summary
The following table summarizes the key computed properties of N'-Cyanobenzenecarboximidamide, which are crucial for its handling, analysis, and prediction of its behavior in biological systems.
| Property | Value | Source(s) |
| Average Molecular Weight | 145.16 g/mol | [2] |
| Monoisotopic Mass | 145.063997236 Da | [3] |
| Topological Polar Surface Area (TPSA) | 59.67 - 62.2 Ų | [2][3] |
| Predicted LogP (XLogP3-AA) | 1.1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Theoretical vs. Experimental Molecular Weight
A nuanced understanding of molecular weight is critical for interpreting analytical data correctly.
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Average Molecular Weight (or Molar Mass): This value (145.16 g/mol ) is calculated by summing the atomic weights of all constituent atoms, using the weighted average of their natural isotopic abundances (e.g., Carbon ≈ 12.011 amu). This is the value used for stoichiometric calculations in bulk chemistry.[1]
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Monoisotopic Mass: This value (145.064 Da) is calculated by summing the exact masses of the most abundant isotope of each constituent atom (e.g., ¹²C, ¹H, ¹⁴N).[3] High-resolution mass spectrometers have the sensitivity to resolve these isotopic differences, making the monoisotopic mass the most relevant value for experimental verification by MS.[4]
Experimental Verification by Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of small molecules.[1] Among various ionization methods, Electrospray Ionization (ESI) is particularly well-suited for polar, thermally labile molecules like N'-Cyanobenzenecarboximidamide as it gently transfers ions from solution into the gas phase.[5][6][7]
Principle of ESI-MS
ESI involves applying a strong electric field to a liquid sample as it exits a capillary.[6][7] This field disperses the liquid into a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., the protonated molecule, [M+H]⁺) are ejected into the gas phase and guided into the mass analyzer.[4] The analyzer separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum that reveals the molecular mass with high precision.
Gold-Standard Protocol for ESI-MS Analysis
This protocol describes a self-validating system for the unambiguous molecular weight confirmation of N'-Cyanobenzenecarboximidamide using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
1. Materials and Reagents:
- N'-Cyanobenzenecarboximidamide sample
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Water
- Formic Acid (FA), 99%+ purity
- Calibrant solution appropriate for the mass spectrometer in positive ion mode.
2. Sample Preparation:
- Prepare a stock solution of N'-Cyanobenzenecarboximidamide at 1 mg/mL in ACN.
- Create a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 ACN:Water with 0.1% FA. Causality: The acidic mobile phase (0.1% FA) provides a source of protons (H⁺) to facilitate the formation of the desired [M+H]⁺ ion in positive ion mode.
3. Instrument Calibration and Setup:
- Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (< 5 ppm).
- Set the instrument to operate in positive ion ESI mode.
- Typical Source Parameters:
- Capillary Voltage: +3.5 to +4.5 kV
- Drying Gas (N₂) Flow: 8-12 L/min
- Drying Gas Temperature: 300-350 °C
- Nebulizer Pressure: 30-45 psi
- Analyzer Settings:
- Mass Range: 50 - 500 m/z
- Acquisition Mode: High Resolution / Full Scan
4. Data Acquisition:
- Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
5. Data Analysis and Interpretation:
- The primary ion expected is the protonated molecule, [M+H]⁺.
- Expected m/z: Monoisotopic Mass + Mass of Proton = 145.06399 + 1.00728 = 146.07127 .
- Search the spectrum for a peak corresponding to this calculated m/z. The measured mass should be within 5 ppm of the theoretical value.
- Also, look for common adducts such as the sodium adduct [M+Na]⁺ (m/z 168.0532) or the potassium adduct [M+K]⁺ (m/z 184.0271), which can further validate the molecular weight.
Workflow and Visualization
The logical flow from sample to confirmed result is critical for ensuring data integrity. The following diagram illustrates a standard workflow for molecular weight determination.
Caption: Experimental workflow for molecular weight confirmation.
Conclusion
The definitive molecular weight of N'-Cyanobenzenecarboximidamide, based on its molecular formula C₈H₇N₃, is 145.16 g/mol (average) and its monoisotopic mass is 145.064 Da. While theoretical calculations provide this foundation, rigorous experimental verification is paramount in scientific research and development. The use of high-resolution electrospray ionization mass spectrometry provides an unambiguous confirmation of a compound's identity and purity, representing a critical, non-negotiable step in the characterization pipeline for any novel chemical entity.
References
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12.
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National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
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Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Semantic Scholar. Retrieved from [Link]
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LCGC International. (2021). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]
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ChemBK. (n.d.). N'-cyanobenzenecarboximidamide hydrochloride. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Molecular Weight Determination. Retrieved from [Link]
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Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]
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